molecular formula C18H13F2N3O4S B2409750 N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide CAS No. 1105221-26-8

N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2409750
CAS No.: 1105221-26-8
M. Wt: 405.38
InChI Key: ISFGBBXCXBSFNA-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide is a synthetic small molecule featuring a pyridazinone core functionalized with a phenylsulfonyl group and a 2,5-difluorophenylacetamide side chain. This specific molecular architecture, which incorporates multiple aromatic systems and an electron-withdrawing sulfonyl group, makes it a valuable scaffold for medicinal chemistry and drug discovery research. The compound is related to a class of molecules known to exhibit potent biological activity. For instance, structurally similar triazolopyridazine-based compounds have been identified as potent, orally efficacious leads with anticryptosporidial activity, demonstrating the therapeutic potential of this heterocyclic chemotype . The presence of the fluorine atoms on the phenyl ring is a notable feature, as fluorination is a common strategy in lead optimization to improve a compound's metabolic stability, bioavailability, and binding affinity . This acetamide derivative is offered as a high-quality chemical tool for use in high-throughput screening campaigns, target identification studies, and structure-activity relationship (SAR) investigations. Researchers can utilize this compound to probe biological mechanisms and develop novel therapeutic agents for various diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-oxopyridazin-1-yl]-N-(2,5-difluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F2N3O4S/c19-12-6-7-14(20)15(10-12)21-16(24)11-23-18(25)9-8-17(22-23)28(26,27)13-4-2-1-3-5-13/h1-10H,11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGBBXCXBSFNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

    Introduction of the Phenylsulfonyl Group: This step might involve sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Difluorophenyl Group: This can be done through nucleophilic substitution reactions using 2,5-difluorobenzene derivatives.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfonyl group.

    Reduction: Reduction reactions can target the pyridazinone core or the acetamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the difluorophenyl or pyridazinone moieties.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenated reagents or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. In vitro and in vivo experiments have demonstrated its ability to inhibit tumor growth in various cancer cell lines. For instance:

  • Cell Lines Tested : SNB-19, OVCAR-8, NCI-H40.
  • Percent Growth Inhibition (PGI) :
    • SNB-19: 86.61%
    • OVCAR-8: 85.26%
    • NCI-H40: 75.99%

These results indicate that the compound effectively induces apoptosis in cancer cells through mechanisms involving the activation of specific signaling pathways related to cell death .

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. Research involving murine models of inflammatory diseases revealed that:

  • Reduction in Inflammatory Markers : Administration of the compound led to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Potential Applications : This suggests its utility in treating autoimmune diseases like rheumatoid arthritis.

Cancer Models

In a study focused on breast cancer models, treatment with N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide resulted in a notable reduction in tumor size compared to control groups. The mechanism attributed to this effect included:

  • Induction of apoptosis.
  • Inhibition of cell proliferation pathways.

Inflammatory Disease Models

Research on rheumatoid arthritis models demonstrated that the compound significantly lowered inflammatory markers, indicating its potential as a therapeutic agent for managing autoimmune conditions.

Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain bacterial strains. However, further research is needed to confirm these findings and elucidate the specific mechanisms involved.

Mechanism of Action

The mechanism of action for “N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide” would depend on its specific biological target. Generally, it might involve:

    Molecular Targets: Binding to specific proteins or enzymes.

    Pathways Involved: Modulating biochemical pathways related to its target.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Phenylsulfonyl Compounds: Compounds with the phenylsulfonyl group but different core structures.

Uniqueness

The unique combination of the difluorophenyl, phenylsulfonyl, and pyridazinone moieties in “N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide” may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide is a synthetic compound belonging to the pyridazinone family, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

1. Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Common Name This compound
CAS Number 1105221-26-8
Molecular Formula C₁₈H₁₃F₂N₃O₄S
Molecular Weight 405.4 g/mol

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyridazinone Core : Cyclization reactions with hydrazine derivatives.
  • Introduction of the Phenylsulfonyl Group : Sulfonylation using phenylsulfonyl chloride.
  • Attachment of the Difluorophenyl Group : Nucleophilic substitution with 2,5-difluorobenzene.
  • Final Acetylation : Introducing the acetamide group to complete the synthesis .

The biological activity of this compound is thought to involve:

  • Molecular Targets : The compound may bind to specific proteins or enzymes, influencing various biochemical pathways.
  • Biochemical Pathways : It likely modulates processes related to inflammation and cancer cell proliferation .

4.1 Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting cell growth in various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa0.4
MDA-MB-4680.5
HT290.3

These values indicate a significant cytotoxic effect against these cancer types, suggesting its potential utility in cancer therapy .

4.2 Anti-inflammatory Activity

Compounds with similar structures have demonstrated anti-inflammatory properties through inhibition of COX enzymes (COX-1 and COX-2). The sulfonamide moiety in particular is known for its versatility in biological activity, including anti-inflammatory effects .

5. Case Studies

Several case studies have examined the efficacy of this compound in vitro and in vivo:

  • Study on Cancer Cell Lines :
    • The compound was tested against a panel of 59 cancer cell lines.
    • Results indicated that at a concentration of 10 µM, it exhibited a positive cytotoxic effect on several cell lines, comparable to established chemotherapeutics like imatinib .
  • In Vivo Anti-inflammatory Study :
    • An animal model was used to assess the anti-inflammatory effects via xylene-induced ear edema.
    • The compound showed significant reduction in edema compared to controls, indicating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2,5-difluorophenyl)-2-(6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalizing the pyridazinone core via sulfonylation at the 3-position using phenylsulfonyl chloride under basic conditions (e.g., NaH in THF). Subsequent alkylation or coupling with a 2,5-difluorophenyl acetamide derivative is achieved via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to avoid side products like over-sulfonylation or incomplete substitution .
  • Analytical Validation : Purity is monitored using HPLC (C18 column, acetonitrile/water gradient) and structural confirmation via 1^1H/13^{13}C NMR (e.g., characteristic sulfonyl proton shifts at δ 3.1–3.3 ppm) .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR or mass spectrometry data often arise from tautomerism in the pyridazinone ring or residual solvents. To address this:

  • Use deuterated DMSO for NMR to stabilize tautomers.
  • Compare experimental data with computational predictions (DFT calculations for 19^{19}F NMR chemical shifts).
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 434.08) .

Advanced Research Questions

Q. What mechanistic insights explain the anti-inflammatory activity of pyridazinone-acetamide derivatives like this compound?

  • Methodological Answer : In vitro assays (e.g., COX-2 inhibition and TNF-α suppression) suggest that the 2,5-difluorophenyl group enhances lipophilicity, improving membrane permeability. The phenylsulfonyl moiety may interact with hydrophobic pockets in target enzymes. Structure-activity relationship (SAR) studies on analogs show that replacing the sulfonyl group with carbonyl reduces activity by 40%, highlighting its role in binding .
  • Data Interpretation : Contradictions in IC50_{50} values across studies may stem from assay conditions (e.g., cell line variability or solvent DMSO concentration). Normalize data using reference inhibitors (e.g., celecoxib for COX-2) .

Q. How does the electronic configuration of the 2,5-difluorophenyl substituent influence metabolic stability?

  • Methodological Answer : Fluorine atoms at the 2- and 5-positions create electron-deficient aromatic rings, reducing cytochrome P450-mediated oxidation. Metabolic stability is assessed via:

  • Microsomal assays : Monitor demethylation or sulfonyl cleavage using LC-MS/MS.
  • Computational modeling : Density functional theory (DFT) predicts metabolic hotspots (e.g., C-6 of pyridazinone is prone to hydroxylation) .
    • Contradiction Analysis : Discrepancies in half-life (t1/2t_{1/2}) values between rodent and human microsomes often arise from species-specific CYP450 isoforms. Use isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) to clarify pathways .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating the neuroprotective potential of this compound?

  • Methodological Answer :

  • Ischemic stroke models : Middle cerebral artery occlusion (MCAO) in rodents, with dose optimization (10–50 mg/kg, i.p.) and endpoint analysis (infarct volume via MRI).
  • Biomarker validation : Measure GFAP (astrocytosis) and IL-6 (neuroinflammation) in serum via ELISA.
    • Pitfalls : False positives may occur due to off-target effects on NMDA receptors. Include a negative control (e.g., sulfonyl-free analog) and validate via patch-clamp electrophysiology .

Structural and Functional Comparisons

Q. How do structural analogs with trifluoromethyl or methoxy substitutions compare in potency?

  • Methodological Answer :

  • SAR Table :
SubstituentIC50_{50} (COX-2, μM)LogP
2,5-difluorophenyl0.45 ± 0.023.1
4-trifluoromethylphenyl0.78 ± 0.053.9
3-methoxyphenyl1.2 ± 0.12.6
  • Key Insight : Higher lipophilicity (LogP > 3.5) correlates with increased cytotoxicity, necessitating a balance between potency and safety .

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